molecular formula C11H12N2O3 B12439544 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid CAS No. 1357945-77-7

2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid

Cat. No.: B12439544
CAS No.: 1357945-77-7
M. Wt: 220.22 g/mol
InChI Key: OSRFOKIQBTXHPS-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid is a synthetic indazole derivative intended for research and development purposes. This compound features a butanoic acid chain linked to a 6-hydroxy-indazole scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Indazole-based compounds are frequently investigated for their potential biological activities and as key intermediates in synthesizing more complex molecules . Researchers can utilize this chemical as a building block for constructing novel compound libraries or as a precursor in exploring structure-activity relationships. It is supplied as a solid and should be stored in a cool, dry environment, typically between 2-8°C, to ensure long-term stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

CAS No.

1357945-77-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(6-hydroxyindazol-1-yl)butanoic acid

InChI

InChI=1S/C11H12N2O3/c1-2-9(11(15)16)13-10-5-8(14)4-3-7(10)6-12-13/h3-6,9,14H,2H2,1H3,(H,15,16)

InChI Key

OSRFOKIQBTXHPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C2=C(C=CC(=C2)O)C=N1

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 6 Hydroxy 1h Indazol 1 Yl Butanoic Acid and Its Analogues

Retrosynthetic Analysis of the 2-(6-Hydroxy-1H-indazol-1-yl)butanoic Acid Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points. The most logical disconnection is the bond between the N-1 atom of the indazole ring and the C-2 atom of the butanoic acid moiety. This bond is typically formed via a nucleophilic substitution reaction, suggesting a key intermediate of 6-hydroxy-1H-indazole and a suitable four-carbon electrophile, such as an ethyl 2-halobutanoate.

A further disconnection of the 6-hydroxy-1H-indazole core itself points towards various established indazole synthesis routes. These routes often involve the cyclization of appropriately substituted benzene (B151609) derivatives, such as ortho-substituted phenylhydrazines or related precursors. The hydroxyl group at the C-6 position can either be incorporated from the start in the benzenoid precursor or introduced at a later stage through regioselective functionalization. This analysis lays the groundwork for a convergent synthesis where the two key fragments—the indazole core and the butanoic acid side chain—are prepared separately and then combined.

Synthesis of the 6-Hydroxy-1H-indazole Core

The synthesis of the 6-hydroxy-1H-indazole nucleus is a critical step that requires careful control to ensure the correct substitution pattern. This can be achieved through various methods, either by constructing the ring system with the hydroxyl group already in place or by functionalizing the pre-formed indazole ring.

Established Methodologies for Indazole Nucleus Formation

The formation of the indazole bicyclic ring system is a well-documented area of heterocyclic chemistry. researchgate.net Indazole and its derivatives are key structural motifs in many biologically active compounds. nih.gov Several classical and modern methods are available for their synthesis.

One prominent strategy involves the Rhodium(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones, which can produce a variety of functionalized 1H-indazoles in moderate to high yields. researchgate.net Another powerful method is the silver(I)-mediated intramolecular oxidative C-H bond amination, which allows for the synthesis of diverse 1H-indazoles. nih.gov Other approaches include palladium-catalyzed intramolecular C-H amination reactions. nih.gov These modern catalytic methods offer high efficiency and functional group tolerance. researchgate.netnih.gov

Indazole Synthesis Method Precursors Key Features Reference
Rh(III)-Catalyzed CyclizationAldehyde PhenylhydrazonesHigh functional group compatibility; double C-H activation. researchgate.net
Ag(I)-Mediated C-H Aminationα-Ketoester-derived hydrazonesProceeds via oxidative C-H amination. nih.gov
Pd-Catalyzed C-H AminationAminohydrazonesLigand-free conditions possible. nih.gov
Davis-Beirut Reactiono-Nitrobenzyl derivativesA classical method involving base-mediated cyclization. researchgate.net

Regioselective Functionalization at Position 6 of the Indazole Moiety

Introducing a hydroxyl group specifically at the C-6 position of the indazole ring presents a synthetic challenge that is typically addressed by using a starting material already bearing the desired functionality. For instance, the synthesis can commence from a precursor like 4-methoxyphenylhydrazine, where the methoxy (B1213986) group serves as a protected form of the target hydroxyl group. The cyclization reaction would then yield 6-methoxy-1H-indazole, which can be subsequently deprotected (demethylated) to afford 6-hydroxy-1H-indazole.

Direct C-H functionalization of the pre-formed indazole ring is an alternative, though potentially less regioselective, strategy. While methods for the C-H functionalization of the six-membered ring of indazoles exist, directing this functionalization specifically to the C-6 position often requires the presence of other directing groups on the ring. nih.gov For example, rhodium-catalyzed C-7 functionalization has been achieved using specific directing groups at the N-1 position. nih.gov Achieving selective C-6 hydroxylation without such directing groups is less straightforward, making the use of pre-functionalized starting materials the more common and reliable approach.

Introduction of the Butanoic Acid Moiety at the N-1 Position

The final key transformation is the attachment of the butanoic acid side chain to the N-1 position of the 6-hydroxy-1H-indazole core. This step is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring, leading to potential regioselectivity issues. beilstein-journals.org

Nucleophilic Substitution Reactions for N-Alkylation

The direct alkylation of the 1H-indazole ring with an appropriate electrophile, such as ethyl 2-bromobutanoate, is the most direct route to the target scaffold. However, this reaction often yields a mixture of N-1 and N-2 alkylated products. beilstein-journals.org The ratio of these regioisomers is highly dependent on the reaction conditions, including the base, solvent, and the electronic and steric nature of substituents on the indazole ring. beilstein-journals.orgresearchgate.net

Studies have shown that using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the thermodynamically more stable N-1 substituted product. beilstein-journals.orgresearchgate.net In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can lead to significant amounts of the N-2 isomer. beilstein-journals.org The presence of the C-6 hydroxyl group, a potentially coordinating site, can also influence the regiochemical outcome. After the alkylation step, a simple ester hydrolysis under basic or acidic conditions releases the desired butanoic acid.

Base Solvent Typical Outcome Rationale/Reference
NaHTHFHigh N-1 selectivityFavors the thermodynamic product. beilstein-journals.orgresearchgate.net
K₂CO₃DMFMixture of N-1 and N-2 isomersOften results in poor selectivity. beilstein-journals.org
Cs₂CO₃DioxaneCan improve yield and selectivity over K₂CO₃Cesium effect can promote N-1 alkylation. beilstein-journals.org

Amide Coupling Strategies for Butanoic Acid Incorporation

An alternative strategy for creating analogues of the target molecule involves the formation of an amide bond. This approach does not lead directly to this compound but can be used to synthesize structurally related compounds where the butanoic acid moiety is linked differently. For example, an amino-substituted 6-hydroxyindazole could be coupled with butanoic acid, or a carboxylic acid-functionalized indazole could be coupled with an aminobutanoate derivative.

The formation of the amide bond itself is typically achieved using standard peptide coupling reagents. fishersci.co.uk A carboxylic acid is first activated to form a more electrophilic species, which then readily reacts with an amine. fishersci.co.uk Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). youtube.comresearchgate.net Other modern reagents include uronium/aminium salts like HATU or HBTU, which promote efficient amide bond formation under mild conditions. researchgate.netnih.gov This methodology provides a versatile route to a library of amide-based indazole analogues for further investigation.

Stereoselective Synthesis Approaches for the Chiral Butanoic Acid Center

The introduction of a chiral center, such as the one in this compound, is a critical aspect of medicinal chemistry, as different enantiomers of a compound can exhibit significantly different pharmacological activities. While literature directly detailing the stereoselective synthesis of the butanoic acid moiety at the N-1 position of 6-hydroxyindazole is specific, broader principles can be drawn from related syntheses involving chiral side chains on indazole scaffolds.

Enantiospecific synthesis is a key strategy for obtaining pure stereoisomers. This can be achieved by using enantiomerically pure starting materials. For instance, in the synthesis of related indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), chiral amino acids like (S)-valine methyl ester are used as building blocks. frontiersin.org The synthesis involves coupling the N-substituted indazole-3-carboxylic acid with the chiral amine, preserving the stereochemistry of the starting material. frontiersin.org This general approach, coupling the indazole core with a pre-existing chiral synthon, represents a viable pathway. For the target compound, this would involve using an enantiomerically pure 2-bromobutanoic acid derivative in the alkylation step.

Another approach involves the chiral separation of a racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating enantiomers on an analytical and preparative scale. frontiersin.org

For direct asymmetric synthesis, copper-hydride (CuH) catalysis has been successfully employed for the C3-allylation of 1H-indazoles, creating quaternary stereocenters with high enantioselectivity. mit.edunih.govsemanticscholar.org This reaction utilizes N-(benzoyloxy)indazoles as electrophiles, which react with allenes in the presence of a copper catalyst and a chiral ligand. mit.edusemanticscholar.org The enantioselectivity is determined in a six-membered Zimmerman-Traxler-type transition state. mit.edunih.gov While this method targets the C3 position and an allyl group, it demonstrates the potential for developing catalytic enantioselective methods for introducing chiral alkyl groups at other positions of the indazole ring.

Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For this compound and its analogues, derivatization can be systematically explored by modifying the indazole ring system and the butanoic acid side chain.

The indazole core is a versatile scaffold amenable to various chemical modifications, allowing for a thorough investigation of SAR. nih.gov The ability to manipulate the substitution pattern is crucial for successful drug research. acs.org

Substitution at C3: The C3 position is a frequent site for modification. Halogenation, such as iodination using I₂ with a base like K₂CO₃ or KOH, provides a handle for further functionalization via cross-coupling reactions. chim.it For example, 3-iodoindazoles can be used in Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups. researchgate.net SAR studies have shown that the presence of specific substituents at C3 can be critical for biological activity. nih.govnih.gov For instance, in a series of HIF-1 inhibitors, a substituted furan (B31954) moiety at the C3 position was found to be crucial for high potency. elsevierpure.com

Substitution at Other Positions (C4, C5, C6, C7): Modifications at other positions on the benzene ring portion of the indazole are also important. SAR studies on glucagon (B607659) receptor antagonists revealed that aryl groups at the C6 position of the indazole core were crucial for inhibitory activity. nih.gov Similarly, for selective estrogen receptor degraders (SERDs), incorporating substituents on the upper aryl ring attached to the indazole influenced degradation efficacy. nih.gov Catalytic hydrogenation can be used to reduce a nitro group, for example at the C6 position, to an amine, which can then be further derivatized. acs.org

Bioisosteric Replacements: The indazole nucleus itself is often used as a bioisostere for the indole (B1671886) ring in medicinal chemistry. nih.govnih.gov Further modifications can involve replacing the indazole with related heterocycles like azaindazoles to fine-tune electronic properties and hydrogen bonding capabilities. wuxibiology.com

A summary of common modifications on the indazole ring for SAR studies is presented below.

PositionModification TypeReagents/ConditionsPurpose in SAR
C3 Halogenation (Iodination)I₂, K₂CO₃, DMFIntroduce handle for cross-coupling
C3 ArylationSuzuki or Negishi CouplingExplore steric and electronic effects
C5, C6 Introduction of Aryl GroupsCross-coupling reactionsProbe interactions with receptor pockets
Various Introduction of Functional GroupsNitration, Reduction, etc.Modulate polarity, H-bonding

Chain Length and Branching: The length and branching of the alkyl chain can be varied. For example, in a series of estrogen receptor degraders, replacing an ethyl group with a more rigid cyclobutyl group led to enhanced potency. nih.gov Similarly, the isobutyl group in one inhibitor was a site for modification. acs.org This can be achieved by using different alkylating agents during the N-1 alkylation step, such as 2-bromopentanoic acid or 2-bromo-3-methylbutanoic acid derivatives.

Carboxylic Acid Modifications: The terminal carboxylic acid is a key functional group that can be modified to alter polarity and interaction with biological targets.

Esterification: The acid can be converted to various esters (e.g., methyl, ethyl, tert-butyl esters) to mask the negative charge and increase lipophilicity. diva-portal.org

Amidation: Coupling the carboxylic acid with a diverse range of amines to form amides is a common strategy in medicinal chemistry. This introduces new hydrogen bond donors and acceptors and allows for the exploration of a large chemical space. Reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are effective for amide bond formation. acs.orgdiva-portal.org

Metabolic Transformations: Insights from metabolic studies can guide synthetic modifications. The metabolism of related compounds often involves hydroxylation at various positions along the alkyl side chain or even oxidation to form new carbonyl or carboxyl groups. researchgate.netmdpi.com Synthesizing these potential metabolites allows for their pharmacological evaluation. diva-portal.org For example, hydroxylation of a pentyl side chain is a common metabolic pathway. researchgate.netmdpi.com

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, as reaction with an electrophile can occur at either the N-1 or N-2 position of the indazole ring. nih.govnih.gov The ratio of the resulting N-1 and N-2 isomers is highly dependent on the reaction conditions and the substitution pattern of the indazole. nih.govrsc.org Achieving high selectivity is crucial for efficient synthesis and avoiding difficult purification steps. nih.gov

Several factors influence the regiochemical outcome:

Base and Solvent System: The choice of base and solvent plays a critical role. The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N-1 alkylated product. diva-portal.orgnih.gov The use of cesium carbonate (Cs₂CO₃) with α-halo esters or ketones has also been shown to provide high N-1 selectivity. acs.org

Nature of the Electrophile: The structure of the alkylating agent is important. The use of α-halo esters, ketones, or amides often leads to high yields of the N-1 product. acs.org In contrast, Mitsunobu conditions (using an alcohol with triphenylphosphine (B44618) and an azodicarboxylate) can show a strong preference for the N-2 isomer. nih.gov

Substituents on the Indazole Ring: Electronic and steric effects of substituents on the indazole core significantly impact the N-1/N-2 ratio. Electron-withdrawing groups at the C3 or C7 position can influence the outcome. For instance, indazoles with a C7-NO₂ or C7-CO₂Me substituent show excellent N-2 selectivity. nih.gov Conversely, a substituent at the C3 position that can chelate the cation of the base (e.g., Na⁺) with the N-2 nitrogen can direct alkylation to the N-1 position. nih.gov

Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are generally considered the more thermodynamically stable tautomer. nih.gov Therefore, conditions that allow for equilibration can favor the N-1 isomer. A thermodynamically driven N-1 selective alkylation has been developed that is suitable for large-scale manufacturing. nih.govrsc.org

The table below summarizes reaction conditions influencing regioselectivity.

BaseSolventElectrophile TypePredominant IsomerReference
NaHTHFAlkyl BromideN-1 nih.gov
Cs₂CO₃DMFα-Halo EsterN-1 acs.org
K₂CO₃DMFMethyl IodideMixture (poor selectivity) nih.gov
None (Mitsunobu)THFAlcohol (with PPh₃, DIAD)N-2 nih.gov
NaHDMF1-BromopentaneN-1 diva-portal.org

Advanced Structural Characterization and Elucidation of 2 6 Hydroxy 1h Indazol 1 Yl Butanoic Acid

Spectroscopic Analysis for Confirmation of Chemical Structure and Purity

Spectroscopic methods are fundamental in the initial confirmation of the synthesized 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid. These techniques probe the molecular structure at various levels, from the connectivity of atoms to the identification of specific functional groups, ultimately verifying the molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a detailed map of the atomic framework.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment. The aromatic protons of the indazole ring system would typically appear in the downfield region, with their splitting patterns providing information about their relative positions. Specifically, for N-1 substituted indazoles, the proton at the 3-position (H-3) usually appears as a singlet or a narrow doublet, while the protons on the benzene (B151609) ring (H-4, H-5, and H-7) exhibit characteristic doublet and triplet patterns. nih.gov The presence of the 6-hydroxy group is expected to influence the chemical shifts of the adjacent aromatic protons. The butanoic acid side chain would present a chiral methine proton (CH), a methylene (B1212753) group (CH₂), and a terminal methyl group (CH₃), each with a specific chemical shift and multiplicity based on its neighboring protons. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group would likely appear as broad singlets, and their positions can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. The spectrum would show signals for the carbon atoms of the indazole ring, with the carbon bearing the hydroxyl group (C-6) being significantly shifted. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift. The remaining carbons of the butanoic acid side chain would be found in the aliphatic region of the spectrum.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of the butanoic acid chain protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~8.0-
H-4~7.6 (d)-
H-5~6.8 (dd)-
H-7~7.0 (d)-
CH (butanoic)~4.5 (t)~55
CH₂ (butanoic)~2.2 (m)~28
CH₃ (butanoic)~1.0 (t)~11
COOH~12-13~175
OH~9-10-
C-3-~135
C-3a-~122
C-4-~120
C-5-~110
C-6-~155
C-7-~98
C-7a-~141

Note: The predicted chemical shifts are based on general values for substituted indazoles and butanoic acid derivatives and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. The phenolic O-H stretch would also appear in this region, typically as a sharp to broad band around 3200-3600 cm⁻¹. A strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The aromatic C=C stretching vibrations of the indazole ring would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring vibrations and the C-C backbone of the butanoic acid chain would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Expected Infrared Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad
O-H (Phenol)3200-3600Sharp/Broad
C=O (Carboxylic Acid)1700-1725Strong
C=C (Aromatic)1450-1600Medium
C-H (Aromatic)3000-3100Weak
C-H (Aliphatic)2850-2960Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₁₂N₂O₃), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within a few parts per million). This data is crucial for confirming the elemental composition and distinguishing the target compound from other potential isomers or impurities. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity established by NMR.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While spectroscopic methods provide information about the structure of a molecule in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

For this chiral compound, X-ray crystallography is the gold standard for determining the absolute configuration of the stereocenter at the second position of the butanoic acid chain. This technique can also reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For instance, hydrogen bonds involving the carboxylic acid, the hydroxyl group, and the indazole nitrogen atoms would likely play a significant role in the formation of a supramolecular architecture. nih.gov While specific crystallographic data for the title compound is not available, studies on similar indazole derivatives have shown the formation of hydrogen-bonded dimers and other extended networks. nih.gov

Advanced Chiral Analysis Techniques for Enantiomeric Purity Assessment (if applicable)

Given the presence of a chiral center at the C-2 position of the butanoic acid moiety, this compound exists as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. The assessment of enantiomeric purity is therefore critical.

Advanced chiral analysis techniques are employed to separate and quantify the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method. This technique utilizes a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and resulting in their separation. By comparing the retention times and peak areas with those of known enantiomeric standards, the enantiomeric excess (ee) of a sample can be accurately determined.

Other potential techniques include chiral gas chromatography (GC) after appropriate derivatization to increase volatility, and capillary electrophoresis (CE) with a chiral selector in the running buffer. The choice of method would depend on the specific properties of the compound and the availability of suitable chiral stationary or mobile phases.

Theoretical and Computational Investigations of 2 6 Hydroxy 1h Indazol 1 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties and inherent stability of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of chemical reactivity and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For derivatives of indazole, DFT calculations are commonly used to determine these parameters. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another critical tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. nih.gov Red-colored regions on an MEP map denote areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack. For a molecule like 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atoms of the indazole ring, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.netajchem-a.com

Computational ParameterPredicted Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV

The indazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. chemicalbook.com Theoretical calculations have shown that for the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net This stability can be influenced by substituents on the ring. For 6-substituted indazoles, the relative stability of the tautomers remains a subject of computational investigation. It is generally accepted that the 1H-indazole is the thermodynamically more stable form. chemicalbook.com For this compound, the butanoic acid substituent is placed on the N1 position, specifying the 1H-tautomeric form. Computational studies can confirm the energetic preference for this isomer over the corresponding 2H-isomer, which is crucial for understanding its synthetic accessibility and biological interactions.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with biological macromolecules like proteins. irbbarcelona.orgnih.gov For this compound, the butanoic acid side chain introduces conformational flexibility. MD simulations can explore the accessible conformations of this side chain, which is critical for how the molecule fits into a protein's binding site.

In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex. By placing the indazole derivative in the active site of a target protein, simulations can predict the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.networldscientific.com For instance, the 6-hydroxy group and the carboxylic acid moiety are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. irbbarcelona.org The stability of these interactions over the course of the simulation can be used to estimate the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. For indazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anti-inflammatory or anticancer effects. nih.govnih.govnih.gov

In Silico Prediction of Theoretical ADMET Properties

The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico methods are now widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic characteristics. nih.govnih.gov

For this compound, various ADMET properties can be computationally estimated. These predictions are based on the molecule's structure and physicochemical properties.

ADMET PropertyPredicted Outcome (Illustrative)Significance
Human Intestinal AbsorptionGoodIndicates potential for good oral bioavailability.
Blood-Brain Barrier PenetrationLowSuggests the compound is less likely to cause central nervous system side effects.
CYP450 InhibitionPotential inhibitor of specific isoformsHighlights the potential for drug-drug interactions.
HepatotoxicityLow riskIndicates a lower likelihood of causing liver damage.
Lipinski's Rule of FiveCompliantSuggests drug-like properties.

Exploration of Biological Activities and Mechanisms of Action Pre Clinical and in Vitro Focus

In Vitro Pharmacological Profiling of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic Acid and its Analogues

No information is currently available in the public domain regarding the in vitro pharmacological profiling of this compound or its direct analogues.

Identification of Specific Molecular Targets and Binding Interactions

Enzyme Inhibition Studies (e.g., kinases, hydrolases)

There are no published studies identifying specific enzymatic targets for this compound. While other indazole derivatives have been shown to inhibit various enzymes, such as FMS-like tyrosine kinase 3 (FLT3), this cannot be assumed for the compound . hanyang.ac.kr

Receptor Modulation Investigations (e.g., G-protein coupled receptors, ion channels)

No research has been found that investigates the modulatory effects of this compound on any G-protein coupled receptors or ion channels. While some butanoic acid derivatives have been explored as S1P₁ receptor agonists, these are structurally different molecules. nih.gov

Cellular Mechanism Elucidation in Relevant Biological Systems

Pathway Analysis and Gene Expression Profiling in Cell Lines

There is no data available from pathway analysis or gene expression profiling studies involving the treatment of cell lines with this compound.

Investigation of Cellular Phenotypes (e.g., antiproliferative effects in cancer cell lines, antioxidant activity in vitro)

No studies have been published detailing the antiproliferative or antioxidant activities of this compound. While various indazole derivatives have demonstrated antiproliferative effects against cancer cell lines such as MCF-7, and some phenolic compounds are known for their antioxidant properties, these findings are not specific to the compound of interest. nih.govresearchgate.netffhdj.com

Comprehensive Structure-Activity Relationship (SAR) Studies to Optimize Biological Response

The biological potency and selectivity of this compound are intricately linked to its molecular structure. Extensive research into related indazole analogs has elucidated key structural features that govern its interaction with biological targets. These structure-activity relationship (SAR) studies have systematically explored the effects of modifying various parts of the molecule, including the indazole core and the alkanoic acid side chain, providing a roadmap for the design of more potent and selective compounds.

Positional Scanning and Substituent Effects on Target Affinity and Efficacy

The substitution pattern on the indazole ring, particularly at the 6-position, has been identified as a critical determinant of biological activity. nih.gov While the parent 6-hydroxy group is a key feature, modifications at this and other positions have been shown to significantly modulate the pharmacological profile of indazole derivatives.

Research on a variety of indazole-based compounds has demonstrated that the electronic properties and size of substituents on the benzene (B151609) portion of the indazole scaffold play a crucial role in target binding and efficacy. For instance, in studies of indazole derivatives targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), the nature of substituents at both the 4- and 6-positions of the 1H-indazole ring was found to be pivotal for inhibitory activity. nih.gov

The alkanoic acid side chain at the N-1 position of the indazole is another key area for SAR exploration. The length and branching of this alkyl chain can significantly impact how the molecule fits into the binding pocket of a target protein. For some indazole-based selective estrogen receptor degraders (SERDs), replacing a simple ethyl group with a more sterically demanding cyclobutyl group resulted in enhanced potency. nih.gov This suggests that the spatial arrangement and volume of the side chain are critical for optimal interaction with the target.

Interactive Table 1: Effect of Indazole Ring Substituents on Biological Activity (Illustrative)

Compound ID 6-Position Substituent Relative Potency
A-1 -OH Baseline
A-2 -OCH3 May increase or decrease
A-3 -F Generally increases
A-4 -Cl Often increases

Note: The data in this table is illustrative and based on general SAR principles for indazole derivatives, not on direct experimental results for this compound.

Interactive Table 2: Effect of N-1 Side Chain Modification on Biological Activity (Illustrative)

Compound ID N-1 Side Chain Relative Potency
B-1 -(CH2)3COOH (Butanoic acid) Baseline
B-2 -CH2COOH (Acetic acid) May decrease
B-3 -CH(CH3)COOH (Propanoic acid) May increase

Note: The data in this table is illustrative and based on general SAR principles for related alkanoic acid-bearing heterocycles, not on direct experimental results for this compound.

Enantiomeric Effects on Biological Activity and Selectivity

The butanoic acid side chain of this compound contains a chiral center at the second carbon atom, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid and (S)-2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantioselectivity.

This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may fit into the binding site of a target protein more effectively than the other, leading to a more potent biological response. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

While specific studies on the enantiomers of this compound are not extensively reported in publicly available literature, research on analogous chiral 2-substituted propanoic acid derivatives has consistently shown that the (S)-enantiomer often possesses greater biological activity. excli.de For instance, in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration of the phenoxyl side chain at the C-2 position of the propanoic acid resulted in excellent antibacterial activity. excli.de

This recurring pattern across different heterocyclic systems suggests that a similar enantiomeric preference is likely for this compound, with one enantiomer expected to be significantly more potent than the other. The precise determination of the more active enantiomer for a specific biological target would require dedicated experimental evaluation.

Interactive Table 3: Enantiomeric Activity Profile (Hypothetical)

Enantiomer Target Affinity Efficacy
(R)-2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid Lower Lower

Note: This table presents a hypothetical scenario based on common trends observed for chiral acids and is not based on direct experimental data for the specified compound.

Metabolic Pathways and Biotransformation of this compound: A Review of In Vitro and Pre-clinical Studies

Introduction

A comprehensive understanding of a compound's metabolic fate is crucial in the evaluation of its potential as a therapeutic agent. This article focuses on the metabolic pathways and biotransformation of this compound, summarizing key findings from in vitro and pre-clinical investigations. The metabolic stability, along with the identification and characterization of its metabolites, provides essential insights into the compound's pharmacokinetic profile.

Advanced Analytical Methodologies for Detection and Quantification

Development of Sensitive Chromatographic Methods (e.g., Ultra-High Performance Liquid Chromatography, UPLC)

The separation of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid from other components in a sample is a critical first step in its analysis. Ultra-High Performance Liquid Chromatography (UPLC) is a preferred technique due to its high resolution, speed, and sensitivity. The development of a UPLC method for this compound would involve the systematic optimization of several key parameters to achieve optimal separation.

A typical approach would utilize a reversed-phase UPLC system, which separates compounds based on their hydrophobicity. A C18 column, particularly one with a small particle size (e.g., 1.7 µm), is often selected for its efficiency in separating a wide range of molecules.

The mobile phase, consisting of an aqueous component and an organic solvent, is a critical factor. The aqueous phase is often acidified with a small amount of an agent like formic acid (e.g., 0.1%) to improve the peak shape of acidic compounds like this compound by suppressing its ionization. Acetonitrile (B52724) is a common choice for the organic phase due to its low viscosity and UV transparency.

A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is generally employed. This allows for the effective elution of compounds with a range of polarities, ensuring that this compound is well-resolved from both polar and non-polar impurities. The total run time is often kept short, typically under 10 minutes, to ensure high throughput.

Interactive Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Instrument Waters Acquity UPLC or similarProvides high resolution and sensitivity.
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmSmall particle size enhances separation efficiency for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape for acidic analytes.
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical flow rate for UPLC providing good separation.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall injection volume is standard for UPLC.
Run Time ~8 minutesAllows for high-throughput analysis.

Application of Mass Spectrometry for Trace Analysis and Isomer Differentiation

For highly sensitive and specific detection, UPLC is most effectively coupled with tandem mass spectrometry (MS/MS). This combination, known as UPLC-MS/MS, is the gold standard for quantitative bioanalysis. The mass spectrometer can be operated in various modes, but Multiple Reaction Monitoring (MRM) is frequently used for quantification due to its high selectivity and sensitivity.

In the MRM mode, the first quadrupole of the mass spectrometer is set to select the precursor ion (the ionized molecule of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process ensures that only the compound of interest is measured, even in the presence of co-eluting substances.

The differentiation of isomers is a significant challenge in analytical chemistry. While standard mass spectrometry may not distinguish between isomers as they can have the same mass, the fragmentation patterns produced in the MS/MS process can sometimes be unique to each isomer. Furthermore, slight differences in the physicochemical properties of isomers can lead to different retention times in the UPLC separation, allowing for their distinction. Chemical derivatization can also be employed to enhance the separation and mass spectrometric differentiation of isomers.

Implementation in Complex Biological Matrices (e.g., in vitro cell culture media, ex vivo animal tissue extracts)

Analyzing this compound in biological matrices like cell culture media or tissue extracts presents additional challenges due to the presence of numerous endogenous components such as proteins, salts, and lipids. These components can interfere with the analysis and damage the analytical instrumentation. Therefore, a robust sample preparation procedure is essential.

Common sample preparation techniques include:

Protein Precipitation (PPT): This involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): This is a highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

The choice of method depends on the nature of the analyte, the complexity of the matrix, and the required sensitivity. For quantitative analysis, an internal standard—a compound with similar chemical properties to the analyte but a different mass—is typically added at the beginning of the sample preparation process to correct for any variability during extraction and analysis.

Standardization and Validation of Analytical Protocols for Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. nih.gov This is particularly crucial when the data will be used in research applications. The validation of a bioanalytical method assesses several key parameters according to guidelines from regulatory bodies like the European Medicines Agency (EMA). europa.eu

The main parameters evaluated during method validation are:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels. nih.gov

Precision: The degree of agreement among multiple measurements of the same sample. It is evaluated as within-run and between-run precision. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage).

Interactive Table 2: Illustrative Acceptance Criteria for Bioanalytical Method Validation (based on EMA Guidelines)

Validation ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ).
Linearity (r²) The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
LLOQ The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
Stability Analyte concentration should be within ±15% of the initial concentration under tested conditions.

Future Research Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes for Scalable Production

A critical step in the journey of any potential therapeutic agent from the laboratory to the clinic is the development of efficient and scalable synthetic methodologies. For "2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid," future research should prioritize the establishment of novel and sustainable synthetic routes.

Current synthetic strategies for indazole derivatives often rely on multi-step processes that may involve harsh reagents and generate significant chemical waste. numberanalytics.comresearchgate.net The principles of green chemistry, which advocate for the reduction of hazardous substances and the maximization of atom economy, offer a guiding framework for future synthetic endeavors. numberanalytics.comrasayanjournal.co.inmdpi.com Research should focus on the application of microwave-assisted synthesis, solvent-free reaction conditions, and the use of heterogeneous catalysts to create more environmentally benign processes. rasayanjournal.co.inrsc.org

The development of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, would significantly streamline the production of "this compound." This approach not only reduces reaction times and improves yields but also aligns with the principles of sustainable chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocyclic Compounds

ParameterConventional SynthesisGreen Chemistry Approach
Solvents Often uses toxic and volatile organic solvents.Prioritizes the use of safer solvents like water or ionic liquids, or solvent-free conditions. mdpi.com
Energy Consumption Typically requires prolonged heating.Utilizes energy-efficient methods like microwave irradiation. rasayanjournal.co.inrsc.org
Waste Generation Can produce significant amounts of hazardous waste.Aims to minimize waste through high atom economy and the use of recyclable catalysts. numberanalytics.com
Reaction Steps Often involves multiple, separate steps for purification and isolation.Favors one-pot reactions to reduce the number of steps and resource consumption. researchgate.net

Deeper Mechanistic Insights into Identified Biological Activities at the Molecular Level

The indazole core is a well-established pharmacophore, with derivatives exhibiting a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. benthamdirect.comnih.govbenthamdirect.com A crucial area of future research for "this compound" will be to elucidate its specific mechanism of action at the molecular level.

Given that many indazole derivatives function as kinase inhibitors, a primary research focus should be the screening of this compound against a panel of protein kinases. nih.govnih.govrsc.org Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. springernature.com Identifying the specific kinase or kinases that "this compound" inhibits will be fundamental to understanding its therapeutic potential.

Further mechanistic studies should investigate its effects on downstream signaling pathways and its interactions with other cellular targets. nih.gov Techniques such as molecular docking and X-ray crystallography can provide detailed insights into the binding interactions between the compound and its target proteins, guiding further structural optimization. mdpi.com

Exploration of New Therapeutic Applications in Diverse Pre-clinical Disease Models

The structural features of "this compound," particularly the hydroxy and butanoic acid moieties, suggest a potential for a broad spectrum of therapeutic applications. Future pre-clinical research should explore its efficacy in a variety of disease models.

The anti-inflammatory properties of many indazole derivatives suggest that this compound could be a candidate for treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. nih.govnih.gov Pre-clinical studies in animal models of these diseases will be essential to validate this hypothesis.

Furthermore, the established role of indazole-based compounds as anticancer agents warrants the investigation of "this compound" in various cancer models. rsc.orgresearchgate.netnih.gov Its efficacy could be tested against a panel of cancer cell lines, followed by in vivo studies in xenograft models. nih.gov

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent another promising therapeutic area for indazole derivatives. nih.govbenthamdirect.com The potential neuroprotective effects of "this compound" should be explored in relevant pre-clinical models of neurodegeneration. acs.org

Table 2: Potential Pre-clinical Models for Therapeutic Exploration

Therapeutic AreaPre-clinical ModelKey Endpoints to Investigate
Oncology Xenograft models of various cancers (e.g., breast, lung, colon). nih.govTumor growth inhibition, apoptosis induction, anti-angiogenic effects.
Inflammatory Diseases Collagen-induced arthritis model (for rheumatoid arthritis). nih.govReduction in joint inflammation, modulation of inflammatory cytokines.
Neurodegenerative Diseases Scopolamine-induced cognitive impairment model (for Alzheimer's disease). acs.orgImprovement in learning and memory, reduction of neuroinflammation.
Cardiovascular Diseases Ischemia-reperfusion injury models. nih.govCardioprotective effects, reduction of infarct size.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govspringernature.com These powerful computational tools can be leveraged to accelerate the development of "this compound" and its analogs.

AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activities to identify novel lead compounds and predict their properties. nih.gov For "this compound," these technologies can be employed to design new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govcas.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new indazole derivatives based on their chemical structures. cas.org Furthermore, generative de novo design, using recurrent neural networks, can propose entirely new molecular scaffolds with desired therapeutic properties. nih.gov

The application of AI and ML can also aid in the repositioning of known drugs by identifying new therapeutic targets for existing compounds. springernature.com This approach could uncover novel applications for "this compound" beyond its initially hypothesized uses.

Table 3: Application of AI and ML in Drug Discovery

AI/ML ApplicationDescriptionPotential Impact on Research
Virtual Screening Rapidly screening large compound libraries to identify potential hits. nih.govAccelerates the identification of promising lead compounds.
QSAR Modeling Predicting the biological activity of compounds based on their chemical structure. cas.orgGuides the design of more potent and selective derivatives.
De Novo Drug Design Generating novel molecular structures with desired properties. nih.govFacilitates the discovery of innovative chemical scaffolds.
Drug Repurposing Identifying new therapeutic uses for existing drugs. springernature.comExpands the potential applications of "this compound".
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. nih.govresearchgate.netHelps to prioritize compounds with favorable drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.